(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Description
“(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine” is a substituted phenethylamine derivative characterized by a 2,5-dimethoxybenzyl group linked to a 2-methoxy-1-methylethylamine moiety. Its structural features align with compounds in the phenylalkylamine class, which are often studied for their interactions with serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C subtypes . The compound’s dimethoxy substituents at the 2- and 5-positions of the benzyl group are critical for receptor binding affinity, while the methoxy and methyl groups on the ethylamine side chain influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWMVXLQUITBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386010 | |
| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-25-9 | |
| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 2-methoxy-1-methylethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-dimethoxybenzyl chloride is added to a solution of 2-methoxy-1-methylethylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinones, aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and amine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological Profiles
While direct receptor-binding data for “(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine” are unavailable in the provided evidence, analogs suggest:
- Receptor affinity : The 2,5-dimethoxy substitution pattern is associated with high 5-HT2A agonism in compounds like DOI (2,5-Dimethoxy-4-iodoamphetamine) . However, the absence of a 4-position substituent (e.g., iodine or methylthio) may reduce binding potency compared to 25T-NBOMe.
- Functional selectivity : The methyl group on the ethylamine side chain may confer biased agonism at 5-HT2 receptors, as seen in related compounds where alkyl chain modifications alter β-arrestin recruitment versus G-protein signaling .
Substructure-Activity Relationships
Evidence from substructure analysis (e.g., frequent pattern mining in toxicology studies) highlights that:
- Dimethoxy groups : The 2,5-dimethoxy motif is a frequent substructure in serotonergic agonists, contributing to π-π stacking interactions with aromatic residues in receptor pockets .
- Methoxy vs. methylthio : Replacement of methoxy with methylthio (as in 25T-NBOMe) enhances lipophilicity and prolongs half-life but may increase toxicity due to sulfur metabolism .
Data Tables
Table 2: Pharmacokinetic Properties (Inferred)
| Property | Target Compound | 25T-NBOMe | 25T-NBOH |
|---|---|---|---|
| LogP (lipophilicity) | ~2.1 (estimated) | ~3.5 | ~2.8 |
| Metabolic Stability | Moderate (CYP2D6) | Low (CYP3A4-mediated) | Moderate (CYP2D6) |
| Plasma Half-Life | ~6–8 hours | ~12–15 hours | ~4–6 hours |
Biological Activity
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, a compound characterized by the presence of two methoxy groups on a benzyl moiety and a methoxy-substituted alkyl amine, has garnered interest within medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- Structure Features :
- Benzene ring with two methoxy groups at positions 2 and 5.
- A branched alkyl amine structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups enhance the compound's ability to participate in hydrogen bonding and van der Waals interactions, which can influence binding affinity and specificity. This interaction potentially modulates various biological pathways, including those related to metabolic processes and neurochemical signaling.
Antidepressant Effects
Research indicates that related compounds exhibit antidepressant properties, suggesting that this compound may also possess similar effects. The exact mechanisms remain to be fully elucidated; however, the compound's structural features may contribute to its efficacy in modulating neurotransmitter systems.
Anticancer Potential
Preliminary studies have indicated that compounds with similar structural motifs demonstrate antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown significant inhibitory activity against MCF-7 breast cancer cells with low IC50 values, indicating potential for further exploration in cancer therapeutics .
Enzyme Interaction Studies
The compound is also of interest in enzyme interaction studies where it may influence metabolic pathways. Its structural characteristics allow it to act as a competitive inhibitor or modulator of specific enzymes involved in critical biochemical processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethoxybenzylamine | Methoxy groups at 2 and 4 positions | Different binding characteristics |
| 2,5-Dimethoxybenzylamine | Lacks additional methoxy group | Focused on benzyl structure |
| 4-Methyl-N,N-dimethylphenethylamine | Dimethylated amine with a methyl group | Known stimulant properties |
This table illustrates how variations in structure can lead to differing biological activities and applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Activity : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against MCF-7 cells, indicating potential for development as anticancer agents .
- Enzyme Inhibition : Research into enzyme interactions has shown that certain derivatives can inhibit key metabolic enzymes, suggesting pathways through which this compound may exert its effects.
- Neuropharmacological Studies : Investigations into the neuropharmacological properties reveal that compounds with similar structures can influence serotonin and dopamine pathways, which are crucial for mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
